molecular formula C9H7ClFN B11908342 5-Chloro-4-fluoro-2-methyl-1H-indole

5-Chloro-4-fluoro-2-methyl-1H-indole

Cat. No.: B11908342
M. Wt: 183.61 g/mol
InChI Key: BXFXKCQJGUUGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-2-methyl-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Specific conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield good results .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indoles, while nucleophilic substitution can produce various substituted indole derivatives.

Scientific Research Applications

5-Chloro-4-fluoro-2-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methyl-1H-indole involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methyl-1H-indole
  • 4-Chloro-2-methyl-1H-indole
  • 5-Chloro-1H-indole

Uniqueness

5-Chloro-4-fluoro-2-methyl-1H-indole is unique due to the presence of both chloro and fluoro substituents on the indole ring. This combination can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The dual substitution pattern may enhance its potential as a pharmacophore in drug design, offering distinct advantages in terms of potency and selectivity .

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

5-chloro-4-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3

InChI Key

BXFXKCQJGUUGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.